5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile
Overview
Description
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is a chemical compound that features a benzyl-substituted pyrazole ring attached to a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Fluorobenzonitrile: The benzylated pyrazole is coupled with 2-fluorobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-pyrazole moiety can bind to the active site of enzymes, inhibiting their activity. The fluorobenzonitrile group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and benzyl substitution but differ in the substituents on the benzene ring.
2-Fluorobenzonitrile derivatives: These compounds share the fluorobenzonitrile moiety but differ in the substituents on the pyrazole ring.
Uniqueness
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is unique due to the combination of the benzyl-pyrazole and fluorobenzonitrile moieties, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNDWMQCINFCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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